N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities and inhibit c-Met/VEGFR-2 kinases . These targets play crucial roles in bacterial growth and cancer cell proliferation, respectively.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (bacterial proteins or c-met/vegfr-2 kinases) to inhibit their functions, leading to antibacterial or anticancer effects .
Biochemical Pathways
Given its potential antibacterial and anticancer activities, it may affect pathways related to bacterial growth and cancer cell proliferation .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may result in the inhibition of bacterial growth or cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2 . This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing the compound’s localization or accumulation .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles within cells .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGFICWKDHKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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